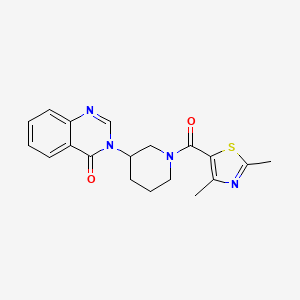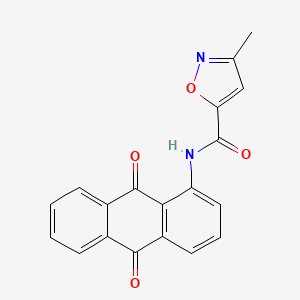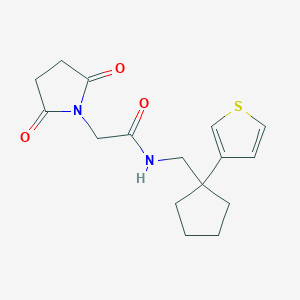![molecular formula C18H18BrN3O B2608753 3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 647031-71-8](/img/structure/B2608753.png)
3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
Übersicht
Beschreibung
The compound “3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one” is a complex organic molecule that contains a bromophenyl group, a pyridinyl group, and a piperazino group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl, pyridinyl, and piperazino groups. The presence of these groups could potentially allow for interesting intermolecular interactions and packing arrangements in the solid state .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl, pyridinyl, and piperazino groups. For example, the bromine atom on the bromophenyl group could potentially be a site of electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could potentially increase the compound’s density and boiling point compared to a similar compound without a bromine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Research has demonstrated the synthesis of various derivatives with the piperazine moiety, showing significant pharmacological activities. For instance, derivatives incorporating the piperazinyl group have been synthesized and evaluated for their antiarrhythmic, antihypertensive, and α-adrenolytic activities. These compounds showed notable affinities for α1- and α2-adrenoceptors, indicating their potential in cardiovascular therapeutic applications (Kulig et al., 2010).
Antimicrobial and Antimycobacterial Activities
- Novel triazine analogues incorporating the piperazinyl (and piperidinyl) group have been synthesized and assessed for their in vitro antimicrobial activity against a range of bacteria and fungi, as well as their activity against Mycobacterium tuberculosis. These compounds displayed potential as dual antimicrobial and antimycobacterial agents, suggesting their application in treating infectious diseases (Patel et al., 2012).
Anti-cancer Properties
- Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, with certain compounds showing significant antiplasmodial activity. This research indicates the potential of such compounds in developing new antimalarial therapies (Mendoza et al., 2011).
Catalysis and Chemical Synthesis
- The piperazine-1,4-diium dihydrogen phosphate, a piperazine-based dicationic Bronsted acidic ionic salt, has been introduced and utilized as an efficient and reusable catalyst for the synthesis of certain derivatives. This showcases the compound's role in facilitating chemical reactions and synthesis processes (Darvishzad et al., 2019).
Wirkmechanismus
Target of Action
The compound “3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one” contains a pyridinyl piperazino moiety, which is a common structural feature in many bioactive pharmaceuticals . Therefore, it’s possible that this compound could interact with a variety of biological targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-16-5-3-4-15(14-16)7-8-18(23)22-12-10-21(11-13-22)17-6-1-2-9-20-17/h1-9,14H,10-13H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWUIWUCOOPHK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328281 | |
| Record name | (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
647031-71-8 | |
| Record name | (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2608678.png)
![2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2608679.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2608680.png)

![1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride](/img/structure/B2608682.png)

![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2608690.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide](/img/structure/B2608693.png)
